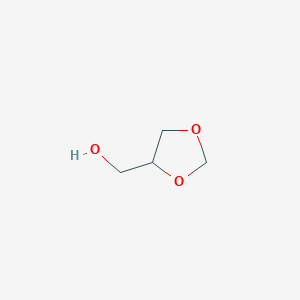

1,3-Dioxolane-4-methanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15827. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,3-dioxolan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-4-2-6-3-7-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHGAOWOIJMTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863547 | |

| Record name | (1,3-Dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Glycerol formal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5464-28-8 | |

| Record name | 1,3-Dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol formal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol formal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolan-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL FORMAL, .ALPHA.,.BETA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q45U46I791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3-Dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-4-methanol, also known as glycerol (B35011) formal, is a heterocyclic organic compound with the chemical formula C4H8O3.[1][2] It is a condensation product of glycerol and formaldehyde.[3] This compound exists as a colorless to light yellow, clear liquid at room temperature, often with a faint, slightly sweet odor.[4] It is recognized for its utility as a solvent, particularly in pharmaceutical formulations, and as an intermediate in organic synthesis.[4][5][6] Its hygroscopic nature and miscibility with water and a range of organic solvents make it a versatile component in various applications.[4][6] This guide provides a detailed overview of its core physical properties, supported by general experimental methodologies and logical workflows.

Core Physical and Chemical Properties

The physical characteristics of this compound are crucial for its application in research and drug development, dictating its behavior in various processes.

| Property | Value |

| Molecular Formula | C4H8O3[1][2] |

| Molecular Weight | 104.1 g/mol [1][2][6] |

| Appearance | Clear, colorless to light yellow liquid[4][5] |

| Odor | Faint, slightly sweet[4] |

| Density | Approximately 1.203 g/mL at 25 °C[1][5][7] |

| Boiling Point | 192-193 °C[1][2][5] |

| Melting Point | 192-193 °C[1][2] |

| Flash Point | 76.1 °C (170 °F)[1][2][8] |

| Refractive Index | n20/D 1.451[1][5][7] |

| pKa | 14.20 ± 0.10 (Predicted)[1][4] |

| Solubility | Miscible with water, ethanol, and chloroform[4][6][9][10] |

Experimental Protocols: General Methodologies

While specific experimental protocols for the cited data are not detailed in the provided sources, the following outlines standard methodologies for determining the key physical properties of a liquid chemical like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard laboratory method for this determination is as follows:

-

Apparatus: A distillation flask, a condenser, a thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor, not the liquid.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when the vapor condensation on the thermometer is in equilibrium with the vapor, and a steady stream of distillate is collected. This stable temperature is the boiling point.

-

Determination of Density

Density is the mass per unit volume of a substance. It is commonly measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a flask with a specific volume), an analytical balance, and a constant-temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The pycnometer is removed, carefully dried, and weighed again.

-

The weight of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index measures how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of a compound.

-

Apparatus: An Abbe refractometer and a constant-temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 20 °C) via the water circulator.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read from the instrument's scale.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.

-

Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens).

-

Procedure:

-

The sample is placed in the test cup of the apparatus.

-

The cup is slowly heated at a controlled rate.

-

At regular temperature intervals, a small flame is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and a generalized workflow for physical property determination.

Caption: Synthesis workflow for this compound.

Caption: General workflow for physical property determination.

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 5464-28-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Glycerol Formal in the Pharmaceutical Industry: Properties and Applications - UTAH Trading [utah.ae]

- 7. 5464-28-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Glycerol Formal [drugfuture.com]

- 10. Glycerol formal | 4740-78-7 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,3-Dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1,3-dioxolane-4-methanol, a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. The document details the molecular geometry, including bond lengths and angles, derived from computational studies. It further explores the spectroscopic characteristics, presenting an analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. Additionally, detailed experimental protocols for its synthesis from glycerol (B35011) and formaldehyde (B43269) are provided, offering a practical resource for laboratory applications. The guide is intended to serve as an in-depth reference for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Bonding

This compound (CAS No: 5464-28-8), also known as glycerol formal, possesses a molecular formula of C4H8O3.[1] Its structure consists of a five-membered 1,3-dioxolane (B20135) ring with a hydroxymethyl substituent at the 4-position. The 1,3-dioxolane ring is a cyclic acetal (B89532) formed from the reaction of glycerol and formaldehyde. This arrangement results in a chiral center at the C4 position of the ring.

The five-membered ring is not planar and adopts an envelope or twisted conformation to relieve ring strain. The bonding within the molecule is characterized by covalent single bonds between carbon, hydrogen, and oxygen atoms. The presence of two ether linkages and a primary alcohol functional group dictates its chemical properties and reactivity.

Molecular Geometry

Table 1: Calculated Bond Lengths for this compound

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C2-O1 | C | O | 1.415 |

| C2-O3 | C | O | 1.415 |

| O1-C5 | O | C | 1.432 |

| O3-C4 | O | C | 1.433 |

| C4-C5 | C | C | 1.521 |

| C4-C6 | C | C | 1.530 |

| C6-O7 | C | O | 1.428 |

| O7-H8 | O | H | 0.965 |

| C2-H | C | H | 1.090 (avg) |

| C4-H | C | H | 1.095 |

| C5-H | C | H | 1.092 (avg) |

| C6-H | C | H | 1.094 (avg) |

Note: These values are derived from DFT calculations at the B3LYP/6-31G(d) level of theory and should be considered as approximations.

Table 2: Calculated Bond Angles for this compound

| Atoms (A-B-C) | Angle (°) |

| O1-C2-O3 | 106.5 |

| C2-O1-C5 | 109.8 |

| C2-O3-C4 | 109.5 |

| O3-C4-C5 | 103.2 |

| O1-C5-C4 | 103.5 |

| O3-C4-C6 | 108.7 |

| C5-C4-C6 | 115.2 |

| C4-C6-O7 | 112.1 |

| C6-O7-H8 | 108.9 |

Note: These values are derived from DFT calculations at the B3LYP/6-31G(d) level of theory and should be considered as approximations.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the data in the tables above.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the dioxolane ring and the hydroxymethyl group. The two protons on C2 are diastereotopic and may appear as separate signals. The protons on C4 and C5, along with the hydroxymethyl protons, will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environments (acetal carbon, carbons bonded to one oxygen, and the hydroxymethyl carbon).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | 4.8 - 5.0 (2H, m) | 94 - 96 |

| C4 | 4.1 - 4.3 (1H, m) | 76 - 78 |

| C5 | 3.8 - 4.0 (2H, m) | 66 - 68 |

| C6 | 3.5 - 3.7 (2H, m) | 63 - 65 |

| OH | Variable | - |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch (broad) | Alcohol (intermolecular H-bonding) |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H |

| 1150 - 1050 | C-O Stretch | Acetal (C-O-C) |

| 1050 - 1000 | C-O Stretch | Primary Alcohol (C-O) |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of glycerol with formaldehyde or a formaldehyde equivalent like paraformaldehyde.

Synthesis from Glycerol and Paraformaldehyde

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Glycerin (crude or purified)

-

Paraformaldehyde

-

Sulfuric acid (concentrated) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium hydroxide (B78521) or other base for neutralization

-

Anhydrous sodium sulfate (B86663) for drying

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine crude glycerin and paraformaldehyde.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to approximately 100°C.

-

Maintain this temperature and continue stirring until all the paraformaldehyde has dissolved.

-

Continue heating for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a suitable base (e.g., aqueous sodium hydroxide) until the pH is approximately 7.

-

The product can be purified by fractional distillation under reduced pressure.

Logical Workflow for Synthesis:

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. Through the use of computational data, the molecular geometry has been presented in a quantitative format. Spectroscopic data have been summarized to aid in the identification and characterization of this compound. Furthermore, a detailed experimental protocol for its synthesis has been outlined. This comprehensive guide serves as a valuable resource for scientists and researchers, facilitating a deeper understanding and practical application of this compound in various scientific endeavors.

References

Spectroscopic Profile of 1,3-Dioxolane-4-methanol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dioxolane-4-methanol and its common derivatives. Due to the limited availability of public spectroscopic data for the parent compound, this document focuses on the well-characterized derivative, 2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal) , as a representative example. The principles and methodologies described are broadly applicable to the parent compound and other similar structures.

Introduction

This compound and its derivatives are versatile chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of their spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format, supplemented with detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,2-dimethyl-1,3-dioxolane-4-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2,2-Dimethyl-1,3-dioxolane-4-methanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | m | 1H | H-4 |

| ~4.0 | dd | 1H | H-5a |

| ~3.7 | dd | 1H | H-5b |

| ~3.6 | m | 2H | -CH₂OH |

| ~2.5 | t | 1H | -OH |

| 1.40 | s | 3H | -CH₃ (syn) |

| 1.34 | s | 3H | -CH₃ (anti) |

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 2,2-Dimethyl-1,3-dioxolane-4-methanol

| Chemical Shift (δ) ppm | Assignment |

| ~109.5 | C-2 |

| ~76.5 | C-4 |

| ~66.0 | C-5 |

| ~63.0 | -CH₂OH |

| ~26.8 | -CH₃ (syn) |

| ~25.4 | -CH₃ (anti) |

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃: δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorptions for 2,2-Dimethyl-1,3-dioxolane-4-methanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2985, 2935, 2880 | Medium-Strong | C-H stretch (alkane) |

| 1250-1000 | Strong | C-O stretch (ether and alcohol) |

Note: The IR spectrum is characterized by a prominent broad absorption for the hydroxyl group and strong C-O stretching bands from the dioxolane ring and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2-dimethyl-1,3-dioxolane-4-methanol (Molecular Weight: 132.16 g/mol ), the electron ionization (EI) mass spectrum typically shows the following key fragments.[1][2]

Table 4: Major Fragments in the Mass Spectrum of 2,2-Dimethyl-1,3-dioxolane-4-methanol

| m/z | Proposed Fragment |

| 117 | [M - CH₃]⁺ |

| 101 | [M - CH₂OH]⁺ |

| 73 | [C₄H₉O]⁺ |

| 59 | [C₃H₇O]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: The molecular ion peak [M]⁺ at m/z = 132 may be weak or absent in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-20 mg of the sample directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.

3.1.2. Data Acquisition (¹H NMR)

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and determine the multiplicities.

3.1.3. Data Acquisition (¹³C NMR)

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

-

A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

3.2.2. Data Acquisition

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

3.3.1. Sample Introduction (Direct Infusion or GC-MS)

-

Direct Infusion: The sample is dissolved in a volatile solvent and introduced directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography, and the eluting components are introduced into the mass spectrometer. This is the preferred method for analyzing mixtures.

3.3.2. Data Acquisition

-

The sample is vaporized and enters the ion source.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The logical flow for structural elucidation using spectroscopy is depicted in the diagram below.

References

An In-depth Technical Guide to 1,3-Dioxolane-4-methanol (CAS 5464-28-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-4-methanol, with the CAS number 5464-28-8, is a five-membered heterocyclic organic compound. It is a key component of "glycerol formal," a mixture that also includes its six-membered isomer, 5-hydroxy-1,3-dioxane.[1] This compound serves as a valuable building block in organic synthesis and has garnered significant interest in the pharmaceutical and chemical industries. Its utility stems from its properties as a versatile solvent, particularly for poorly water-soluble active pharmaceutical ingredients (APIs), and as a precursor for the synthesis of more complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications in drug development, and toxicological profile.

Physicochemical Properties

This compound is a colorless to pale yellow, slightly viscous liquid with a faint, sweet odor.[2] It is hygroscopic, meaning it readily absorbs moisture from the air.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H8O3 | [1] |

| Molecular Weight | 104.11 g/mol | [3] |

| CAS Number | 5464-28-8 | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 192-193 °C at 760 mmHg | [3] |

| Density | 1.203 g/mL at 25 °C | |

| Solubility | Soluble in water, ethanol, and acetone | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of glycerol (B35011) with formaldehyde.[1] This reaction typically produces a mixture of the five-membered ring (this compound) and the six-membered ring (5-hydroxy-1,3-dioxane) isomers.[1] However, highly regioselective methods have been developed to favor the formation of the desired this compound.

Experimental Protocol: Regioselective Synthesis using Phosphomolybdic Acid

This protocol is based on the highly regioselective conversion of glycerol to this compound derivatives using phosphomolybdic acid (PMA) as a recyclable catalyst.[4]

Materials:

-

Glycerol

-

Ketone (e.g., acetone)

-

Phosphomolybdic acid (PMA)

-

4 Å molecular sieves

Procedure:

-

In a round-bottom flask equipped with a Soxhlet extractor, add glycerol and a catalytic amount of phosphomolybdic acid.

-

Add a suitable solvent, such as toluene. For low-boiling ketones like acetone, the ketone itself can be used as the solvent.[4]

-

Pack the Soxhlet extractor with 4 Å molecular sieves to remove water formed during the reaction.[4]

-

Reflux the mixture. The reaction progress can be monitored by gas chromatography (GC).[4]

-

Upon completion, if a high-boiling solvent was used, cool the reaction mixture and decant the solvent. If a low-boiling ketone was used, recover it by distillation.[4]

-

Extract the product from the remaining oily catalyst layer with toluene.[4]

-

Combine the organic extracts and remove the toluene under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation.[2]

Logical Flow of the Synthesis and Purification Process:

Analytical Characterization and Isomer Separation

The isomeric components of glycerol formal can be separated and quantified using high-performance liquid chromatography (HPLC). A common method involves derivatization of the hydroxyl groups to introduce a UV-absorbing chromophore, which enhances separation and detection.[5]

Experimental Protocol Outline: HPLC Analysis of Isomers

-

Derivatization: React the glycerol formal sample with 3,5-dinitrobenzoyl chloride to form the corresponding esters.[5]

-

Chromatographic Separation: Perform normal-phase HPLC on a silica (B1680970) column.[5]

-

Elution: Use a suitable mobile phase, such as a mixture of hexane (B92381) and acetone, for elution.

-

Detection: Monitor the eluent using a UV detector.

-

Quantification: Use isolated and characterized ester derivatives as reference standards for quantification.[5]

Applications in Drug Development

This compound and its derivatives have several important applications in the pharmaceutical industry, primarily as a solvent and as a synthetic intermediate.

As a Pharmaceutical Solvent and Excipient

Glycerol formal is widely used as a solvent in injectable drug formulations, especially in veterinary medicine, for APIs that are poorly soluble in water.[1] It is valued for its low toxicity, high chemical stability, and ability to solubilize a wide range of compounds.[1]

As a Building Block for Bioactive Molecules

The 1,3-dioxolane (B20135) ring is a structural motif found in various biologically active compounds. Derivatives of 1,3-dioxolane have been synthesized and investigated for a range of pharmacological activities.

-

Antibacterial and Antifungal Agents: Several studies have reported the synthesis of 1,3-dioxolane derivatives that exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans.[6][7]

-

Anticancer and Multidrug Resistance (MDR) Modulators: Certain 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been shown to act as effective modulators to overcome multidrug resistance in cancer cells, a major challenge in chemotherapy.[8][9] These compounds are thought to interact with P-glycoprotein (p-gp), a transporter protein responsible for effluxing anticancer drugs from tumor cells.[9]

Illustrative Signaling Pathway: P-glycoprotein Mediated Multidrug Resistance and its Modulation

Toxicological Profile

Glycerol formal, the mixture containing this compound, generally exhibits low acute toxicity. However, some adverse effects have been observed in repeated-dose studies.

| Study Type | Species | Route | Key Findings | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 8 ml/kg | [10] |

| Acute Toxicity (LD50) | Mouse | Intravenous | ~4 ml/kg | [10] |

| Repeated Dose Toxicity (90-day) | Rat | Oral | Testicular atrophy at doses ≥ 122 mg/kg | [10] |

| Repeated Dose Toxicity (90-day) | Rat | Subcutaneous | Testicular atrophy at doses ≥ 293 mg/kg | [10] |

| Teratogenicity | Rat | N/A | No teratogenic or foetotoxic effects at 10 mg/kg/day. Cardiac abnormalities reported in open literature at ≥ 300 mg/kg. | [10] |

| Metabolism | Rat and Bovine Liver Homogenates | in vitro | Limited metabolism (<10% in rats, 10-20% in bovines over 30 min) | [10] |

Conclusion

This compound is a versatile chemical with significant applications in the pharmaceutical industry. Its favorable properties as a solvent make it a valuable excipient for challenging drug formulations. Furthermore, its utility as a synthetic building block for a variety of biologically active compounds, including potential antibacterial, antifungal, and anticancer agents, underscores its importance for researchers and drug development professionals. A thorough understanding of its synthesis, purification, and toxicological profile is essential for its effective and safe application in research and development.

References

- 1. Glycerol Formal in the Pharmaceutical Industry: Properties and Applications - UTAH Trading [utah.ae]

- 2. Page loading... [wap.guidechem.com]

- 3. 5464-28-8 | (1,3-Dioxolan-4-yl)methanol - Moldb [moldb.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Separation and determination of the two components of glycerol formal by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

The Multifaceted Chemistry of Glycerol Formal and Its Derivatives: A Technical Guide

An in-depth exploration of 1,3-Dioxolane-4-methanol and its common synonyms, focusing on its chemical properties, synthesis, and critical applications in research and pharmaceutical development.

Glycerol (B35011) formal, a versatile and increasingly utilized solvent and chemical intermediate, represents a key building block in modern chemistry. This technical guide provides a comprehensive overview of this compound, a principal component of what is commercially known as glycerol formal. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nomenclature, physical and chemical properties, and practical applications of this compound, with a focus on presenting clear, actionable data and methodologies.

Nomenclature and Identification: Unraveling the Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the chemical. The most common synonym is glycerol formal , which typically refers to a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane.[1] This mixture arises from the reaction of glycerol with formaldehyde.

Other synonyms and related identifiers include:

-

(1,3-Dioxacyclopent-4-yl)methanol[2]

-

Glycerol Formaldehyde[3]

-

Glyceral Formaldehyde[3]

-

Methylidinoglycerol[3]

-

1,3-Formalglycerol[4]

-

5-Hydroxy-m-dioxane[4]

-

Glycerine Formaldehyde[3]

The CAS Registry Number for the mixture known as glycerol formal is 4740-78-7 .[3][4] It is important to note that related but distinct compounds, such as the isomers of 2,2-dimethyl-1,3-dioxolane-4-methanol (also known as solketal (B138546) or isopropylideneglycerol), have their own unique CAS numbers and properties.[5][6][7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C4H8O3 | [3][4] |

| Molecular Weight | 104.1 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [3][4] |

| Boiling Point | 192-193 °C | [4] |

| Density | 1.203 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.451 | [1][4] |

| Flash Point | 97 °C | [4] |

| Solubility | Miscible with water and ethanol (B145695) (96%) | [4] |

| pKa | 13.68 ± 0.20 (Predicted) | [4] |

Applications in Research and Drug Development

Glycerol formal's low toxicity and high solvency make it a valuable component in a range of applications, particularly in the pharmaceutical and life sciences sectors.

Solvent for Drug Delivery

One of the primary uses of glycerol formal is as a non-aqueous solvent carrier for injectable drug formulations.[3] Its ability to solubilize water-insoluble compounds for subsequent aqueous dilution is a key advantage.[1] It has been successfully employed as a vehicle for the delivery of antibiotics and anti-parasitic agents, such as Ivermectin and Nimesulide, in veterinary medicine.[3]

Chemical Intermediate and Building Block

Beyond its role as a solvent, this compound serves as a versatile starting material in organic synthesis. The hydroxyl group and the dioxolane ring provide reactive sites for a variety of chemical transformations, enabling the synthesis of more complex molecules.

Other Industrial Applications

Glycerol formal also finds utility in other industrial processes, including:

-

As a binder solvent in foundry core manufacturing.[3]

-

As an additive for water-based inks, where its miscibility with water is advantageous.[3]

-

As a coalescence improver in various formulations.[3]

Experimental Protocols

While detailed proprietary synthesis methods are often closely guarded, the general synthetic approach to producing glycerol formal is well-established and involves the acid-catalyzed reaction of glycerol with formaldehyde. What follows is a generalized protocol based on common laboratory practices for acetal (B89532) formation.

Synthesis of Glycerol Formal (Illustrative Protocol)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol (1 equivalent) and paraformaldehyde (1.1 equivalents).

-

Solvent and Catalyst: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as sodium bicarbonate solution.

-

Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation to yield glycerol formal as a mixture of isomers.

Logical Workflow for Formulation Development

The decision-making process for utilizing glycerol formal in a drug formulation can be visualized as a logical workflow. This diagram illustrates the key considerations and steps from initial compound screening to final formulation.

Caption: Logical workflow for considering glycerol formal in drug formulation.

References

- 1. Glycerol formal = 98.0 GC 99569-11-6 [sigmaaldrich.com]

- 2. ewg.org [ewg.org]

- 3. Glycerol Formal 99% CAS 4740-78-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Glycerol formal | 4740-78-7 [chemicalbook.com]

- 5. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | TCI AMERICA [tcichemicals.com]

- 6. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 7. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol 98 14347-78-5 [sigmaaldrich.com]

- 8. This compound, 2,2-dimethyl- [webbook.nist.gov]

The Pervasive Presence of 1,3-Dioxolane-4-methanol Derivatives in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, sources, and biological activities of 1,3-dioxolane-4-methanol derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important class of compounds.

While the parent compound, this compound, is primarily of synthetic origin with only trace amounts speculated in some plant extracts, a diverse array of its derivatives is found across various natural kingdoms. These naturally occurring dioxolanes exhibit a range of biological activities, making them promising candidates for further investigation in drug discovery and development. This technical guide synthesizes the current knowledge on the natural sources, quantification, experimental protocols for isolation and analysis, and the known biological signaling pathways of these intriguing molecules.

Natural Occurrence and Sources

Derivatives of this compound have been identified in terrestrial plants, marine organisms, and fungi, highlighting their widespread distribution in nature.

Terrestrial Plants:

-

Fenugreek (Trigonella foenum-graecum): The seeds of fenugreek, a plant widely used in traditional medicine and as a culinary spice, have been found to contain volatile 1,3-dioxolane (B20135) derivatives. Specifically, 2,4-Dimethyl-1,3-dioxolane-2-methanol has been identified as a component of fenugreek extract, likely contributing to its characteristic aroma and flavor profile.

-

Punarnava (Boerhavia diffusa): This medicinal herb, with a long history of use in Ayurvedic medicine, contains the ester compound (2-Phenyl-1,3-dioxolan-4-yl)methyl ester, cis- in its leaf extracts. The presence of this derivative may contribute to the plant's reported therapeutic properties.

Marine Organisms:

-

Marine Sponges (Leucetta sp.): The marine environment is a rich source of unique chemical structures. The sponge of the genus Leucetta has been shown to produce a series of 1,3-dioxolane-containing lipids . These complex molecules incorporate the dioxolane ring into their fatty acid chains, a structural feature that is of interest for its potential biological activity.

Fungi:

-

While specific named derivatives of this compound from fungi are not extensively documented in the initial literature search, it is known that some fungi produce compounds with a 1,3-dioxolane core structure that exhibit biological activities.

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of specific this compound derivatives in their natural sources is currently limited in the scientific literature. Most studies focus on the qualitative identification of these compounds as part of broader phytochemical or volatile compound analyses. The table below summarizes the available information.

| Compound Name | Natural Source | Plant/Organism Part | Method of Analysis | Concentration/Relative Abundance | Reference(s) |

| 2,4-Dimethyl-1,3-dioxolane-2-methanol | Fenugreek (Trigonella foenum-graecum) | Seeds | Headspace GC-MS | Identified as a volatile component; quantitative data not specified. | [1] |

| (2-Phenyl-1,3-dioxolan-4-yl)methyl ester, cis- | Punarnava (Boerhavia diffusa) | Leaves | GC-MS | Identified in leaf extract; quantitative data not specified. | [2] |

| 1,3-Dioxolane-containing lipids | Marine Sponge (Leucetta sp.) | Whole Organism | NMR, HRESIMS | Isolated as novel compounds; concentration in sponge biomass not specified. | [3] |

Note: The lack of extensive quantitative data represents a significant gap in the current research and highlights an area for future investigation.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of this compound derivatives from their natural sources, based on methodologies reported in the literature for similar compounds.

Extraction of Volatile 1,3-Dioxolane Derivatives from Fenugreek Seeds

This protocol is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common method for the analysis of volatile and semi-volatile compounds in plant materials.

Materials:

-

Whole fenugreek seeds

-

Grinder

-

Headspace vials (20 mL) with PTFE-faced septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation: Grind the fenugreek seeds into a fine powder. Accurately weigh a specific amount of the powdered sample (e.g., 1-5 g) into a headspace vial.

-

Extraction (HS-SPME):

-

Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) to adsorb the volatile analytes.

-

-

Analysis (GC-MS):

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C).

-

Separate the compounds using a suitable GC temperature program and identify them based on their mass spectra and retention times by comparison with spectral libraries (e.g., NIST, Wiley).

-

Extraction and Fractionation of (2-Phenyl-1,3-dioxolan-4-yl)methyl ester, cis- from Boerhavia diffusa Leaves

This protocol is a generalized procedure based on solvent extraction and fractionation techniques commonly used for the isolation of semi-polar compounds from plant matrices.

Materials:

-

Fresh or dried leaves of Boerhavia diffusa

-

Grinder or blender

-

Soxhlet apparatus or large glass flasks for maceration

-

Solvents: n-hexane, ethyl acetate (B1210297), methanol (B129727)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Extraction:

-

Soxhlet Extraction: Place the powdered leaf material in a thimble and extract sequentially with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate, and then methanol). This allows for a crude fractionation during the extraction process.[2][4]

-

Maceration: Alternatively, soak the powdered leaf material in a solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. Filter the extract and repeat the process with fresh solvent.

-

-

Concentration: Combine the extracts of the desired solvent (e.g., ethyl acetate fraction) and concentrate them under reduced pressure using a rotary evaporator.

-

Fractionation (Column Chromatography):

-

Prepare a silica gel column packed with a non-polar solvent (e.g., n-hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate).

-

Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Isolation and Characterization: Combine the fractions containing the target compound (identified by TLC and subsequent analysis) and further purify if necessary using techniques like preparative HPLC. The structure of the isolated compound is then elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS).

Isolation of 1,3-Dioxolane-Containing Lipids from Marine Sponges (Leucetta sp.)

This protocol is a generalized procedure for the extraction and isolation of lipophilic compounds from marine invertebrates.

Materials:

-

Frozen or freeze-dried sponge material (Leucetta sp.)

-

Blender or homogenizer

-

Solvents: n-hexane, dichloromethane (B109758), methanol

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system (for purification)

Procedure:

-

Extraction:

-

Homogenize the sponge tissue in a mixture of dichloromethane and methanol (e.g., 1:1 v/v).

-

Filter the homogenate and re-extract the residue.

-

Combine the filtrates and perform a liquid-liquid partition by adding water. The lipophilic compounds will partition into the dichloromethane layer.

-

Separate the layers and concentrate the dichloromethane layer using a rotary evaporator.

-

-

Fractionation:

-

Subject the crude lipid extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to separate the compounds based on polarity.

-

-

Purification:

-

Further purify the fractions containing the dioxolane lipids using reversed-phase HPLC with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradient).

-

-

Structure Elucidation: Characterize the purified compounds using NMR spectroscopy and high-resolution mass spectrometry to determine their exact chemical structures, including stereochemistry.[3]

Biological Activities and Signaling Pathways

Derivatives of 1,3-dioxolane have been reported to possess a range of biological activities, with antimicrobial properties being the most frequently cited.

Antibacterial and Antifungal Activity:

Several synthetic and naturally-derived 1,3-dioxolane compounds have demonstrated inhibitory activity against various bacterial and fungal strains.[5] The antimicrobial mechanism of action is not fully elucidated for most naturally occurring derivatives, but it is generally believed to involve the disruption of cell membrane integrity or the inhibition of essential cellular processes.[6] The lipophilic nature of many of these compounds allows them to interact with and penetrate the lipid bilayers of microbial cell membranes.

Potential Signaling Pathways:

While specific signaling pathways affected by the naturally occurring this compound derivatives identified in fenugreek, Boerhavia diffusa, and marine sponges have not been definitively established, the broader class of antimicrobial compounds from natural sources are known to act through various mechanisms. These can include:

-

Inhibition of Cell Wall Synthesis: Some antimicrobial agents interfere with the biosynthesis of peptidoglycan in bacteria or chitin (B13524) in fungi, leading to cell lysis.

-

Disruption of Cell Membrane Integrity: As mentioned, lipophilic compounds can intercalate into the cell membrane, altering its fluidity and permeability, which can lead to the leakage of cellular contents.

-

Inhibition of Protein Synthesis: Certain compounds can bind to ribosomal subunits, thereby inhibiting the translation of essential proteins.

-

Inhibition of Nucleic Acid Synthesis: Some antimicrobials can interfere with DNA replication or transcription.

-

Inhibition of Bacterial Cell Division: Some compounds have been shown to target proteins involved in bacterial cell division, such as FtsZ.[7]

Further research is required to pinpoint the specific molecular targets and signaling pathways for the naturally occurring this compound derivatives.

Visualizations

Experimental Workflow for Isolation of Volatile Dioxolanes from Fenugreek

Caption: Workflow for the extraction and analysis of volatile 1,3-dioxolane derivatives from fenugreek seeds.

General Extraction and Fractionation Scheme for Boerhavia diffusa

Caption: A generalized workflow for the isolation of 1,3-dioxolane derivatives from Boerhavia diffusa.

Potential Antimicrobial Mechanisms of Action

Caption: Potential antimicrobial mechanisms of action for 1,3-dioxolane derivatives.

Conclusion and Future Directions

The natural world presents a promising reservoir of this compound derivatives with potential applications in medicine and other fields. While the identification of these compounds in sources such as fenugreek, Boerhavia diffusa, and marine sponges is a crucial first step, significant research is still needed. Future efforts should focus on:

-

Quantitative Analysis: Developing and validating analytical methods to accurately quantify the concentration of these derivatives in their natural sources.

-

Bioactivity-Guided Isolation: Employing bioassays to guide the isolation of the most active compounds from complex natural extracts.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Synthesis of Analogs: Synthesizing analogs of the naturally occurring compounds to explore structure-activity relationships and optimize their therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full potential of this fascinating class of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. A Box–Behnken Extraction Design and Hepatoprotective Effect of Isolated Eupalitin-3-O-β-D-Galactopyranoside from Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phytochemical screening and in vitro bioactivities of the extracts of aerial part of Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review [mdpi.com]

- 7. Benzodioxane-benzamides as new bacterial cell division inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Chiral Building Block: A Technical Guide to 1,3-Dioxolane-4-methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the strategic use of chiral building blocks derived from the "chiral pool" offers an efficient and economical approach to constructing complex enantiomerically pure molecules. Among these, 1,3-dioxolane-4-methanol, particularly its 2,2-dimethyl derivative known as solketal (B138546), has emerged as a versatile and widely utilized C3 synthon.[1][2] Its rigid dioxolane ring system provides a defined stereochemical environment, while the primary hydroxyl group serves as a convenient handle for further chemical transformations. This technical guide provides an in-depth overview of this compound as a chiral building block, encompassing its synthesis, key reactions, and applications in the synthesis of pharmaceuticals and other biologically active compounds.

Physicochemical and Chiral Properties

This compound is a colorless to pale yellow, moderately viscous liquid.[3] It is miscible with water and most organic solvents.[1] The presence of a stereocenter at the C4 position of the dioxolane ring allows for its existence as two enantiomers, (R)- and (S)-1,3-dioxolane-4-methanol. The most commonly used derivative is the acetonide, 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).

Table 1: Physicochemical Properties of 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) Enantiomers

| Property | (R)-(-)-Solketal | (S)-(+)-Solketal | Reference(s) |

| CAS Number | 14347-78-5 | 22323-82-6 | [4][5] |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | [4][6] |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol | [4][6] |

| Appearance | Clear, colorless liquid | Clear to slightly yellow liquid | [1][7] |

| Boiling Point | 72-73 °C @ 8 mmHg | 82-83 °C @ 14 mmHg | [4][8] |

| Density | 1.062 g/mL at 25 °C | 1.07 g/mL at 25 °C | [4][8] |

| Refractive Index (n20/D) | 1.434 | 1.4316 | [4][7] |

| Specific Rotation ([α]20/D) | -13.7° (neat) | +10.92° (c=1, MeOH) | [4] |

| Enantiomeric Excess (ee) | ≥ 98% (commercially available) | ≥ 98% (commercially available) | [4][9] |

Synthesis of Enantiomerically Pure this compound

The enantiomers of solketal are readily accessible from inexpensive chiral pool starting materials.

Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol from D-Mannitol

(S)-Solketal is conveniently prepared from D-mannitol, a naturally abundant sugar alcohol.[10] The synthesis involves the protection of the diol functionalities as acetonides, followed by oxidative cleavage of the central carbon-carbon bond.

Caption: Synthesis of (S)-(+)-Solketal from D-Mannitol.

Synthesis of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol from L-Ascorbic Acid

(R)-Solketal can be synthesized from L-ascorbic acid (Vitamin C).[10] This route involves the protection of the 5,6-diol as an acetonide, followed by oxidative cleavage and reduction.

Caption: Synthesis of (R)-(-)-Solketal from L-Ascorbic Acid.

Key Reactions and Transformations

The synthetic utility of this compound stems from the selective reactivity of its functional groups.

Caption: Key Protection and Deprotection Reactions of Solketal.

Protection of the Hydroxyl Group

The primary hydroxyl group of solketal can be readily converted into a variety of protecting groups or activated for nucleophilic substitution. A common transformation is the tosylation to form a tosylate, which is an excellent leaving group.[10]

Deprotection of the Dioxolane Ring

The isopropylidene acetal (B89532) is stable to basic and nucleophilic conditions but can be easily cleaved under acidic conditions to regenerate the 1,2-diol.[1] This orthogonality allows for the selective manipulation of other functional groups in the molecule while the diol is protected.

Applications in Organic Synthesis

The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of a wide range of biologically active molecules.

Synthesis of Beta-Blockers

(S)-Solketal is a key precursor in the synthesis of many beta-blockers, such as (S)-propranolol.[11] The synthesis typically involves the conversion of the hydroxyl group to a leaving group, followed by reaction with a nucleophile and subsequent ring-opening of an epoxide intermediate.

Caption: Synthetic Pathway to (S)-Propranolol from (S)-Solketal.

Other Applications

Enantiopure this compound and its derivatives have been employed in the synthesis of:

-

Antiviral drugs: As a chiral scaffold for nucleoside analogues.[12]

-

Glycerophospholipids and Platelet-Activating Factor (PAF). [4]

-

Natural products: Serving as a versatile starting material in total synthesis.[13]

-

Modulators of multidrug resistance (MDR) in cancer. [14]

Experimental Protocols

Protocol 1: Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol from D-Mannitol

This protocol is adapted from established procedures.

Materials:

-

D-Mannitol

-

Acetone

-

Concentrated Sulfuric Acid

-

Sodium periodate (B1199274) (NaIO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: A suspension of D-mannitol in acetone is stirred at room temperature, and a catalytic amount of concentrated sulfuric acid is added. The reaction is stirred until the D-mannitol has dissolved. The reaction is then neutralized with sodium bicarbonate, filtered, and the filtrate is concentrated under reduced pressure. The product is recrystallized from a suitable solvent.

-

Oxidative Cleavage: The di-acetonide of mannitol is dissolved in water, and a solution of sodium periodate in water is added dropwise at 0 °C. The reaction is stirred for a short period, and the resulting (R)-glyceraldehyde acetonide is extracted with diethyl ether.

-

Reduction: The ethereal solution of (R)-glyceraldehyde acetonide is cooled to 0 °C, and sodium borohydride is added portion-wise. The reaction is stirred until complete, then quenched with water. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol. The product can be further purified by distillation under reduced pressure.

Protocol 2: Tosylation of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Materials:

-

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol in pyridine and dichloromethane is cooled to 0 °C.

-

p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred at 0 °C and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of water. The organic layer is separated and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude tosylate, which can be purified by column chromatography or recrystallization.

Protocol 3: Acid-Catalyzed Deprotection of 2,2-Dimethyl-1,3-dioxolane-4-methanol

Materials:

-

2,2-Dimethyl-1,3-dioxolane-4-methanol

-

Aqueous acid (e.g., 1 M HCl or a solution of p-toluenesulfonic acid in water/THF)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

The 2,2-dimethyl-1,3-dioxolane-4-methanol is dissolved in a suitable solvent mixture (e.g., THF/water).

-

A catalytic amount of acid is added, and the reaction is stirred at room temperature. The progress of the reaction can be monitored by TLC.[15]

-

Upon completion, the reaction is neutralized with a saturated sodium bicarbonate solution.

-

The product, glycerol, is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Conclusion

This compound, and its readily accessible derivative solketal, represent a cornerstone in the application of the chiral pool strategy for asymmetric synthesis. Its straightforward preparation in both enantiomeric forms, coupled with the orthogonal reactivity of its functional groups, makes it an invaluable C3 chiral building block. The successful application of this synthon in the industrial-scale synthesis of important pharmaceuticals underscores its significance. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the chemistry and handling of this compound is essential for the efficient and stereocontrolled construction of complex chiral molecules.

References

- 1. Determination of enantiomeric excess [ch.ic.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (R)-(-)-甘油醇缩丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]

- 6. This compound, 2,2-dimethyl-, (S)- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol [webbook.nist.gov]

- 9. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 22323-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. preprints.org [preprints.org]

- 11. jocpr.com [jocpr.com]

- 12. ars.usda.gov [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. (R)-Solketal | C6H12O3 | CID 736056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Dioxolane-4-methanol: A Comprehensive Technical Guide to a Promising Green Solvent

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of greener and more sustainable alternatives in the chemical and pharmaceutical industries, 1,3-dioxolane-4-methanol, also known as glycerol (B35011) formal, is emerging as a versatile and environmentally benign solvent. Derived from glycerol, a readily available byproduct of biodiesel production, this cyclic acetal (B89532) presents a compelling case for replacing conventional, often hazardous, organic solvents. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, applications in drug development, and detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

This compound is a colorless to pale yellow, moderately viscous liquid with a faint, slightly sweet odor.[1] It is hygroscopic, readily absorbing moisture from the air, and is soluble in a range of polar solvents including water, ethanol, and acetone (B3395972).[1] Its key physical and chemical properties are summarized and compared with other common solvents in the table below.

| Property | This compound | Water | Ethanol | Acetone | Dichloromethane (DCM) | Toluene |

| CAS Number | 5464-28-8[1] | 7732-18-5 | 64-17-5 | 67-64-1 | 75-09-2 | 108-88-3 |

| Molecular Formula | C4H8O3[1] | H2O | C2H6O | C3H6O | CH2Cl2 | C7H8 |

| Molecular Weight ( g/mol ) | 104.10[1] | 18.02 | 46.07 | 58.08 | 84.93 | 92.14 |

| Boiling Point (°C) | 192-193[2] | 100 | 78.3 | 56.3 | 39.6 | 110.6 |

| Density (g/mL at 25°C) | 1.203[2] | 0.997 | 0.789 | 0.784 | 1.326 | 0.867 |

| Flash Point (°C) | 90 | N/A | 13 | -20 | N/A | 4 |

| Solubility in Water | Soluble[1] | N/A | Miscible | Miscible | 13 g/L | 0.52 g/L |

A notable derivative, 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546), is also gaining significant attention as a green solvent and fuel additive.[3] Solketal is synthesized from the reaction of glycerol with acetone.[3]

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a substance in a given solvent.[4] The HSP for (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (a chiral form of solketal) are:

-

δD (Dispersion): 16.80 MPa½

-

δP (Polar): 7.48 MPa½

-

δH (Hydrogen Bonding): 10.95 MPa½

Synthesis of this compound and its Derivatives

The primary and most sustainable route to this compound and its derivatives is through the acid-catalyzed acetalization or ketalization of glycerol.[3]

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

This protocol describes a common method for the synthesis of solketal from glycerol and acetone using a homogeneous acid catalyst.[6]

Materials:

-

Glycerol (85% w/w purity)

-

Acetone (96% w/w purity)

-

Sulphuric acid (98% w/w purity)

-

Three-neck round-bottom flask

-

Temperature controller, stirrer, thermometer, and condenser

Procedure:

-

Mix acetone and glycerol in the desired mole ratio (e.g., ranging from 2:1 to 7:1 mol/mol) in the three-neck flask.[6]

-

Add sulphuric acid as a catalyst, with a weight ratio of 2% w/w relative to the reactants.[6]

-

Equip the flask with a temperature controller, stirrer, thermometer, and condenser.

-

Heat the reaction mixture to its boiling point while stirring. The reaction is typically run for 4-12 hours.[6]

-

Continuously recirculate cooling water through the condenser to return vaporized reactants to the flask.[6]

-

Monitor the reaction progress by a suitable analytical method, such as gas chromatography, until the conversion of glycerol is constant.[6]

-

After the reaction is complete, separate the excess acetone from the mixture by distillation at 56°C.[3]

-

The resulting crude solketal can be further purified if necessary.

Diagram of the Synthesis Workflow for Solketal:

Applications in Drug Development and Organic Synthesis

The favorable safety profile and versatile solubility of this compound and its derivatives make them attractive for various applications in the pharmaceutical industry. They can be used as solvents for chemical reactions, as solubilizing agents for poorly soluble active pharmaceutical ingredients (APIs), and as intermediates in the synthesis of complex molecules.[1][7]

Solubility Screening of APIs

A crucial step in drug development is determining the solubility of an API in various solvents to facilitate formulation and processing. The following is a general experimental workflow for screening the solubility of an API in a green solvent like this compound.

Experimental Protocol: API Solubility Screening

Materials:

-

Active Pharmaceutical Ingredient (API) powder

-

This compound

-

Vials with caps

-

Shaker or vortex mixer

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Prepare a series of saturated solutions by adding an excess of the API to a known volume of this compound in separate vials.

-

Equilibrate the vials at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved API in the diluted aliquot using a validated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the solubility of the API in this compound in mg/mL or mol/L.

Diagram of the API Solubility Screening Workflow:

Use in Biocatalysis and Extraction

Recent studies have explored the use of dioxolane-based solvents in biocatalytic reactions and for the extraction of natural products and biopolymers.[8][9] The ability of these solvents to operate in purely organic environments can simplify downstream processing and reduce energy consumption.[8] For instance, 1,3-dioxolane (B20135) has been successfully used for the extraction of poly(3-hydroxybutyrate) (PHB), a biodegradable polymer, from microbial biomass.[9]

Safety and Handling

This compound is considered to have a favorable safety profile compared to many conventional solvents. However, as with any chemical, appropriate safety precautions should be taken. It may cause mild to moderate irritation to the eyes, skin, and respiratory tract upon acute contact or inhalation.[1] Prolonged dermal exposure may lead to skin dryness or cracking.[1] It is recommended to handle this solvent in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Conclusion

This compound and its derivatives, such as solketal, represent a significant step forward in the development of sustainable and green solvent technologies. Their derivation from renewable resources, combined with their versatile solvency and favorable safety profiles, makes them highly attractive for a wide range of applications in research, drug development, and industrial processes. As the demand for greener chemical processes continues to grow, the adoption of solvents like this compound will be crucial in minimizing the environmental impact of the pharmaceutical and chemical industries. Further research into the solubility of a broader range of APIs and its application in various synthetic methodologies will undoubtedly expand its utility and solidify its place as a key green solvent of the future.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 5464-28-8 [chemicalbook.com]

- 3. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. eprints.upnyk.ac.id [eprints.upnyk.ac.id]

- 7. revistadechimie.ro [revistadechimie.ro]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. Exploring 1,3-Dioxolane Extraction of Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from Methylocystis hirsuta and Mixed Methanotrophic Strain: Effect of Biomass-to-Solvent Ratio and Extraction Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

Technical Guide to the Health and Safety of 1,3-Dioxolane-4-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive health and safety information for 1,3-Dioxolane-4-methanol (CAS No. 5464-28-8). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals who may handle this compound. This document consolidates critical data on its physical and chemical properties, toxicological profile, hazard classifications, and recommended safety protocols. Detailed procedures for handling, storage, emergency response, and waste disposal are outlined to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound is an organic heterocyclic compound. It presents as a colorless to pale yellow, moderately viscous liquid with a faint, sweet odor.[1] Its hygroscopic nature means it readily absorbs moisture from the air.[1] It is primarily used as a solvent, a stabilizer, and as an intermediate in polymer synthesis.[1]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₃ | [2][3] |

| Molar Mass | 104.10 g/mol | [2][3] |